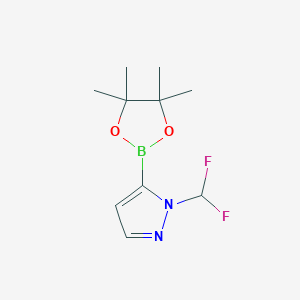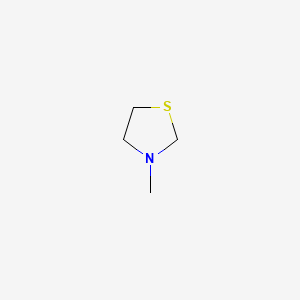
Thiazolidine, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiazolidine, 3-methyl- can be synthesized through the condensation reaction between 1,2-aminothiols and aldehydes. This reaction is typically carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Another approach involves the use of multicomponent reactions, click chemistry, and green chemistry techniques to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production of thiazolidine, 3-methyl- often employs solvent-free, high-yielding, one-pot synthesis methods. These methods utilize catalysts such as ionic liquids to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolidine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
Thiazolidine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of thiazolidine, 3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the specific biological target. For example, thiazolidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Thiazolidinone: A derivative of thiazolidine with a carbonyl group, known for its wide range of pharmacological properties.
Thiazolidine-2,4-dione: Another thiazolidine derivative with significant therapeutic potential, particularly in the treatment of diabetes.
Uniqueness: Thiazolidine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry make it a valuable compound for research and development .
Propriétés
Numéro CAS |
52288-89-8 |
|---|---|
Formule moléculaire |
C4H9NS |
Poids moléculaire |
103.19 g/mol |
Nom IUPAC |
3-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3 |
Clé InChI |
DGYVIUKQSWPZCL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)


![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
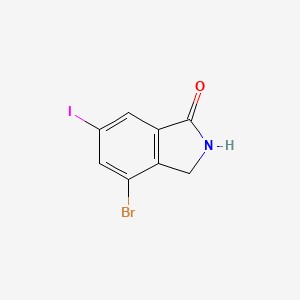
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
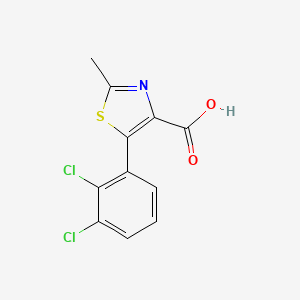
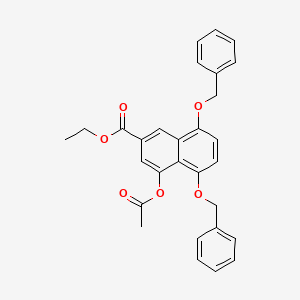
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
